molecular formula C14H21NO4S B1434145 [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol CAS No. 1523618-34-9

[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol

Cat. No.: B1434145
CAS No.: 1523618-34-9
M. Wt: 299.39 g/mol
InChI Key: SSPZMXLYVPOWNY-UHFFFAOYSA-N
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Description

[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol is a synthetic compound with distinct structural features that make it an intriguing subject of study. This compound includes a piperidine ring substituted with hydroxymethyl groups and a toluene-4-sulfonyl group. Its unique structure makes it of interest in various fields such as organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

To synthesize [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, several synthetic routes and reaction conditions can be employed Typically, the process involves the use of a piperidine derivative as the starting material

Synthetic routes often start with the protection of functional groups to prevent side reactions. The introduction of hydroxymethyl groups can be achieved through reactions with formaldehyde or related compounds, usually under basic conditions. For the sulfonylation step, reagents like toluene-4-sulfonyl chloride are commonly used, typically requiring a base to neutralize the produced hydrochloric acid.

Industrial production methods scale up the laboratory synthetic protocols while ensuring the processes are efficient and cost-effective. This often involves optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

The compound [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol exhibits diverse reactivity due to its functional groups.

  • Oxidation and Reduction

    : The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids. Common reagents include chromium trioxide or other oxidizing agents. Reduction reactions can yield alcohols or amines depending on the conditions.

  • Substitution

    : The toluene-4-sulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions often involve nucleophiles such as alkoxides or amines under basic conditions, leading to a variety of substituted products.

  • Addition Reactions

    : The presence of multiple functional groups can also facilitate addition reactions, especially when catalyzed by acids or bases.

Scientific Research Applications

[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol finds use in several scientific research areas:

  • Chemistry

    : As an intermediate in organic synthesis, it is used to create more complex molecules.

  • Biology

    : It can act as a ligand or building block in the design of biologically active molecules.

  • Medicine

    : Researchers investigate its potential pharmacological properties, exploring its effects on various biological targets.

  • Industry

    : It serves in the development of specialized chemicals and materials due to its reactive functional groups.

Mechanism of Action

The specific mechanism of action for [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The compound's molecular structure allows it to fit into active sites of target proteins, potentially inhibiting or activating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Compared to other piperidine derivatives, [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol stands out due to its specific substitution pattern. Similar compounds might include:

  • 1-Benzyl-4-hydroxymethyl-piperidine

    : Lacks the toluene-4-sulfonyl group, altering its reactivity and biological activity.

  • 4-Hydroxymethyl-piperidine

    : Simpler structure with fewer functional groups, making it less versatile in synthetic applications.

  • N-Tosyl-piperidine

    : While having the tosyl group, it does not possess the additional hydroxymethyl functionality, limiting its use in multi-step syntheses.

This compound’s dual presence of hydroxymethyl groups and a toluene-4-sulfonyl group makes it particularly unique for targeted applications in synthetic chemistry and potential pharmacological research.

Properties

IUPAC Name

[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-12-2-4-13(5-3-12)20(18,19)15-8-6-14(10-16,11-17)7-9-15/h2-5,16-17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZMXLYVPOWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215424
Record name 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-34-9
Record name 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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